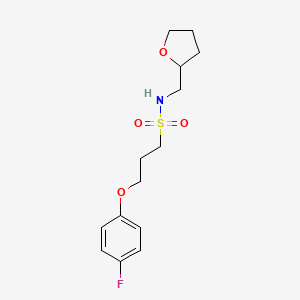
7-(9H-キサンテン-9-カルボキサミド)-4-メチルキノリン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a quinolinone and xanthene moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both quinolinone and xanthene structures in its molecular framework contributes to its unique chemical properties and reactivity.
科学的研究の応用
Chemistry:
- Used as a fluorescent probe for detecting metal ions such as mercury (Hg²⁺) due to its unique fluorescence properties .
- Employed in the synthesis of high refractive index polymers for optical applications .
Biology:
- Investigated for its potential as a DNA-gyrase inhibitor, which could lead to the development of new antibacterial agents .
Medicine:
- Explored for its anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes .
Industry:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinolinone Moiety: The quinolinone structure can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Formation of the Xanthene Moiety: The xanthene structure can be synthesized by the condensation of a phenol derivative with a phthalic anhydride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the quinolinone and xanthene moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinolinone and xanthene structures, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinolinone and xanthene moieties.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
作用機序
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide varies depending on its application:
Fluorescent Probe: The compound interacts with metal ions, leading to changes in its fluorescence properties, which can be used for detection and quantification.
DNA-Gyrase Inhibition: The compound binds to the DNA-gyrase enzyme, inhibiting its activity and thereby preventing bacterial DNA replication.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
2-Quinolones: These compounds share the quinolinone moiety and are known for their antibacterial properties.
Xanthene Derivatives: These compounds share the xanthene moiety and are widely used as fluorescent dyes and probes.
Uniqueness: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide is unique due to the combination of quinolinone and xanthene structures in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
特性
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-12-22(27)26-19-13-15(10-11-16(14)19)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-13,23H,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBYEVWULCTAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)


![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
